molecular formula C7H15ClO3 B2772082 3-[2-(2-Chloroethoxy)ethoxy]propan-1-ol CAS No. 224030-81-3

3-[2-(2-Chloroethoxy)ethoxy]propan-1-ol

Cat. No.: B2772082
CAS No.: 224030-81-3
M. Wt: 182.64
InChI Key: XCGGNHOWOHLVBJ-UHFFFAOYSA-N
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Description

3-[2-(2-Chloroethoxy)ethoxy]propan-1-ol is an organic compound with the molecular formula C7H15ClO3 and a molecular weight of 182.65 g/mol . It is characterized by the presence of a chloroethoxy group and a propanol group, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-[2-(2-chloroethoxy)ethoxy]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClO3/c8-2-5-11-7-6-10-4-1-3-9/h9H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGGNHOWOHLVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)COCCOCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Chloroethoxy)ethoxy]propan-1-ol typically involves the reaction of 3-chloropropanol with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of ethylene glycol attacks the carbon atom bonded to the chlorine atom in 3-chloropropanol, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Chloroethoxy)ethoxy]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-(2-Chloroethoxy)ethoxy]propan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(2-Chloroethoxy)ethoxy]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity. These interactions are crucial for its applications in various fields .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2-Chloroethoxy)ethoxy]propan-1-ol is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility in chemical synthesis. The presence of both chloroethoxy and propanol groups allows for a wide range of chemical modifications and applications .

Biological Activity

3-[2-(2-Chloroethoxy)ethoxy]propan-1-ol is a chemical compound that has garnered interest in various biological and pharmacological studies. Its structure, which includes a chloroethoxy group, suggests potential interactions with biological systems, particularly in terms of receptor binding and cellular activity. This article synthesizes available research findings regarding its biological activity, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.

The compound is characterized by the following structural formula:

C8H17ClO3\text{C}_8\text{H}_{17}\text{ClO}_3

It is a colorless liquid with moderate solubility in organic solvents. The presence of the chloroethoxy group may influence its lipophilicity and interaction with cellular membranes.

Research indicates that compounds similar to this compound may interact with sigma receptors (σ receptors), which play crucial roles in various physiological processes. Specifically, σ receptors are implicated in neuroprotection, modulation of cell survival pathways, and apoptosis regulation.

Sigma Receptor Interaction

Studies have shown that σ receptor ligands can exhibit significant antiproliferative effects on cancer cells. For instance, the activation of σ2 receptors has been associated with the induction of apoptosis in tumor cells, suggesting that this compound may similarly influence cancer cell viability through these pathways .

Case Studies

A notable case study involved the evaluation of a related compound's effect on pancreatic tumor cells. The study found that treatment resulted in significant reductions in cell viability, with an observed increase in apoptotic markers after exposure to the compound over specified time intervals .

Figure 1: Apoptosis Induction in BxPC3 Cells

Apoptosis Induction

Note: This figure illustrates the percentage of apoptotic cells following treatment with σ receptor ligands.

Q & A

Q. Basic Research Focus

  • PPE : Chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats to prevent skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to limit inhalation of vapors (H335) .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and avoid water to prevent hydrolysis .
  • Emergency response : For eye exposure, irrigate with water for ≥15 minutes; for ingestion, administer activated charcoal .

How can researchers resolve contradictions in physicochemical data (e.g., solubility, logP) for this compound?

Advanced Research Focus
Discrepancies in literature data (e.g., logP values) may stem from measurement techniques (shake-flask vs. computational) or impurities. To address:

  • Experimental validation : Use HPLC-grade solvents for shake-flask solubility studies (25°C, triplicate measurements).
  • Computational estimation : Apply QSPR models (e.g., EPI Suite) to predict logP and compare with experimental results .
  • Purity assessment : Characterize batches via DSC (melting point consistency) and Karl Fischer titration (water content <0.1%) .

What analytical techniques are most effective for characterizing this compound and its intermediates?

Q. Basic Research Focus

  • NMR spectroscopy : ¹H NMR for verifying ether linkages (δ 3.4–3.7 ppm) and hydroxyl groups (δ 1.5–2.0 ppm, exchangeable) .
  • IR spectroscopy : O-H stretch (~3400 cm⁻¹) and C-O-C bands (~1100 cm⁻¹) confirm structure .
  • GC-MS : Detect volatile impurities (e.g., residual epichlorohydrin) with EI ionization .

How can computational modeling predict the reactivity of this compound in novel reactions?

Q. Advanced Research Focus

  • DFT calculations : Optimize transition states for nucleophilic substitutions (e.g., SN2 at chloroethoxy sites) using Gaussian or ORCA .
  • MD simulations : Study solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction rates .
  • Machine learning : Train models on Reaxys data to forecast regioselectivity in multi-step syntheses .

What strategies are recommended for studying structure-activity relationships (SAR) of derivatives of this compound?

Q. Advanced Research Focus

  • Derivatization : Replace the chloroethoxy group with fluoro or methoxy moieties to assess electronic effects on solubility/bioactivity .
  • In vitro assays : Test cytotoxicity (e.g., MTT assay) and membrane permeability (Caco-2 cells) for drug delivery applications .
  • QSAR modeling : Correlate substituent electronegativity with logD values using partial least squares regression .

How can degradation pathways of this compound be elucidated under varying conditions?

Q. Advanced Research Focus

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions .
  • LC-MS/MS : Identify degradation products (e.g., ethylene glycol derivatives via hydrolysis) .
  • Kinetic analysis : Calculate activation energy (Ea) for hydrolysis using Arrhenius plots .

What advanced purification techniques improve the scalability of this compound synthesis?

Q. Advanced Research Focus

  • Simulated moving bed (SMB) chromatography : Achieve >99% purity for large-scale batches.
  • Crystallization optimization : Screen solvents (e.g., acetone/water mixtures) to enhance crystal yield .
  • Membrane filtration : Remove submicron particulates using 0.2 µm nylon membranes .

How can the acute toxicity mechanisms of this compound be investigated in vitro?

Q. Advanced Research Focus

  • Cellular assays : Measure ROS generation (DCFH-DA probe) in HepG2 cells exposed to IC₅₀ doses .
  • Metabolomics : Use LC-HRMS to identify toxic metabolites (e.g., chlorinated aldehydes) .
  • Molecular docking : Predict interactions with cytochrome P450 enzymes (CYP3A4) to assess metabolic liability .

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